4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound that features a cyclohexanol moiety linked to a chloropyrimidine ring via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized by reacting 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thiols, amines, and other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of kinase inhibitors and anticancer agents.
Biology: The compound is studied for its effects on cellular pathways and its potential to modulate biological processes.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-chloropyrimidine: A precursor in the synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol.
4,6-Dichloropyrimidine: Another precursor used in the synthesis.
2-Amino-4-chloropyrimidine: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclohexanol moiety and a chloropyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRJPAPPJRKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733674 |
Source
|
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-58-3 |
Source
|
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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